molecular formula C10H11FO2 B2862411 Ethyl 2-fluoro-2-phenylacetate CAS No. 643-77-6

Ethyl 2-fluoro-2-phenylacetate

Cat. No.: B2862411
CAS No.: 643-77-6
M. Wt: 182.194
InChI Key: QSMFFTZAVJGGTB-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-2-phenylacetate is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.194. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-fluoro-2-phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-fluoro-2-phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-fluoro-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMFFTZAVJGGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-fluoro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoro-2-phenylacetate is an organic compound belonging to the class of α-fluoro esters. The introduction of a fluorine atom at the α-position of the ester significantly influences its chemical reactivity and physical properties. This alteration makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The fluorine atom can modulate the electronic properties of the molecule, enhance metabolic stability, and improve binding affinity to biological targets. Understanding the fundamental physicochemical properties of this compound is therefore crucial for its effective application in research and development. This guide provides a comprehensive overview of its key characteristics, supported by detailed analytical protocols.

Chemical Identity and Core Properties

Precise identification and knowledge of the core physical properties of ethyl 2-fluoro-2-phenylacetate are essential for its handling, application in synthesis, and characterization.

PropertyValueSource
Chemical Name Ethyl 2-fluoro-2-phenylacetateN/A
Molecular Formula C₁₀H₁₁FO₂N/A
Molecular Weight 182.19 g/mol N/A
CAS Number 459-09-6N/A
Appearance Colorless to pale yellow liquid
Boiling Point 1[1][2]40 - 144 °C @ 10 mmHg
Density 1.085 g[3]/cm³ @ 20 °C
Refractive Index [3]1.5125

Spectroscopic [3]and Analytical Characterization

A thorough spectroscopic and analytical characterization is paramount to confirm the identity, purity, and structure of ethyl 2-fluoro-2-phenylacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of ethyl 2-fluoro-2-phenylacetate. ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

  • ¹H NMR: Provides information on the number and environment of protons. Expected signals include those for the aromatic protons of the phenyl group, the methine proton at the α-position, and the methylene and methyl protons of the ethyl group. The coupling between the α-proton and the adjacent fluorine atom is a key diagnostic feature.

  • ¹³C NMR: Shows the number of unique carbon atoms. Key signals include the carbonyl carbon of the ester, the carbons of the phenyl ring, the α-carbon bearing the fluorine atom, and the carbons of the ethyl group. The C-F coupling constant is a valuable piece of structural information.

  • ¹⁹F NMR: Directly observes the fluorine nucleus, providing a sensitive probe of its chemical environment. A single signal is expected for the fluorine atom in ethyl 2-fluoro-2-phenylacetate.

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Materials:

  • Ethyl 2-fluoro-2-phenylacetate sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of CDCl₃ in a clean, dry vial. The choice of a deuterated solvent like CDCl₃ is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument parameters.

Causality: The use of a high-field NMR spectrometer is recommended for better signal dispersion and resolution, which is particularly important for resolving complex coupling patterns.

Sources

Advanced Technical Guide: Fluorinated Phenylacetic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and functional utility of fluorinated phenylacetic acid (PAA) derivatives in drug discovery. Phenylacetic acid serves as a privileged scaffold in non-steroidal anti-inflammatory drugs (NSAIDs) and an essential metabolic intermediate. The strategic introduction of fluorine—either on the aromatic ring or the


-carbon—dramatically alters physicochemical properties, metabolic stability, and binding affinity.[1] This guide synthesizes synthetic protocols, physicochemical data, and case studies (e.g., Lumiracoxib) to provide a roadmap for leveraging this moiety in lead optimization.

Part 1: Strategic Rationale – The Fluorine Effect

In medicinal chemistry, the transformation of a hydrogen bond to a carbon-fluorine (C-F) bond is a high-impact bioisosteric replacement.[1] For PAA derivatives, this substitution serves three specific mechanistic functions:

  • Modulation of Acidity (

    
    ): 
    
    • 
      -Fluorination:  The strong inductive effect (
      
      
      
      ) of fluorine at the
      
      
      -position significantly increases the acidity of the carboxylic acid, typically lowering the
      
      
      by 1.0–1.5 units.[1] This alters the ionization state at physiological pH (7.4), affecting membrane permeability and protein binding.[1]
    • Ring Fluorination: Fluorine substitution on the phenyl ring has a subtler effect on acidity but modulates the lipophilicity and electron density of the aromatic system, influencing

      
      -
      
      
      
      stacking interactions with target proteins.[1]
  • Metabolic Blocking:

    • The PAA scaffold is susceptible to oxidative metabolism (hydroxylation) on the phenyl ring and glucuronidation at the carboxylate. Fluorine substitution at metabolically labile sites (e.g., para-position) blocks Cytochrome P450-mediated oxidation due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).[1]

  • Conformational Restriction:

    • The gauche effect induced by fluorine can lock the PAA side chain into specific bioactive conformations, potentially enhancing binding affinity by reducing the entropic penalty upon binding.[1]

Part 2: Physicochemical Profiling

The following table contrasts the core PAA scaffold with its fluorinated analogs. Note the distinct shift in lipophilicity (


) and acidity (

) driven by the position of the fluorine atom.

Table 1: Comparative Physicochemical Properties

CompoundStructure Description

(approx.)

(Exp/Calc)
Key Property Shift
Phenylacetic Acid (PAA) Unsubstituted parent4.311.41Baseline scaffold.

-Fluoro-PAA
F on

-carbon
~2.8 - 3.21.78High Acidity Increase : Enhanced ionization; altered metabolic stability.[1]
2-(4-Fluorophenyl)acetic acid F on para-position4.1 - 4.21.90Metabolic Block : Resists para-hydroxylation; increased lipophilicity.[1]
Diclofenac 2,6-dichloroanilino PAA~4.04.51High lipophilicity; potent COX inhibition.[1]
Lumiracoxib 2-chloro-6-fluoroanilino PAA~4.24.6 (est)COX-2 Selectivity : F/Cl exchange alters binding pocket fit.

Part 3: Synthetic Methodologies

Researchers typically employ two strategies: De Novo synthesis using fluorinated building blocks or Late-Stage Functionalization of the PAA scaffold.[1]

Late-Stage -Fluorination (Selectfluor Protocol)

Direct fluorination of the


-carbon is challenging due to the risk of decarboxylation. However, modern radical-mediated protocols using Selectfluor (F-TEDA-BF4) and a base activator allow for controlled functionalization.[1]

Mechanism: The reaction proceeds via a charge-transfer complex between Selectfluor and a base (e.g., DMAP), generating a radical cation that abstracts a hydrogen from the benzylic position.[1] This is followed by fluorine transfer.[2]

Experimental Protocol: Synthesis of -Fluoro-PAA Derivatives

Context: This protocol is adapted for the synthesis of


-fluoro- 

-arylcarboxylic acids, minimizing decarboxylative side products.[1][2][3]

Reagents:

  • Substrate: Phenylacetic acid derivative (1.0 equiv)

  • Fluorinating Agent: Selectfluor (2.5 equiv)

  • Base/Catalyst: DMAP (4-Dimethylaminopyridine) (1.0 equiv)

  • Solvent: Acetonitrile (MeCN) / Water (9:1 ratio for decarboxylative; Anhydrous MeCN for retention)

  • Temperature: Room Temperature to 60°C

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
    ), dissolve the PAA substrate (1 mmol) in anhydrous acetonitrile (10 mL).
    
  • Activation: Add DMAP (1 mmol) to the solution. Stir for 10 minutes to allow pre-complexation (if applicable) or deprotonation equilibrium.

  • Fluorination: Add Selectfluor (2.5 mmol) in one portion. The reaction mixture may turn light yellow.[1]

  • Reaction: Stir the mixture at 40°C for 12–24 hours. Monitor consumption of starting material via TLC or LC-MS.[1]

    • Checkpoint: If decarboxylation is observed (formation of fluoromethyl benzene), lower the temperature and ensure strictly anhydrous conditions.

  • Work-up: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: Hexanes/EtOAc + 1% Acetic Acid).
    

Part 4: Visualization of Mechanisms & SAR

Diagram 1: Selectfluor-Mediated Fluorination Pathway

This diagram illustrates the divergent pathways: Hydrogen Atom Transfer (HAT) leading to the desired


-fluoro acid versus Single Electron Transfer (SET) leading to decarboxylation.

G Start Phenylacetic Acid (Substrate) Complex Selectfluor-DMAP Charge Transfer Complex Start->Complex + DMAP Radical Benzylic Radical Intermediate Complex->Radical H-Abstraction Path_HAT Pathway A: HAT (Anhydrous) Radical->Path_HAT F-Transfer Path_SET Pathway B: SET (Aqueous/Decarboxylative) Radical->Path_SET Oxidation Product_Alpha α-Fluoro-Phenylacetic Acid (Target) Path_HAT->Product_Alpha Product_Decarb Fluoromethyl Benzene (Side Product) Path_SET->Product_Decarb - CO2

Caption: Divergent fluorination pathways: Anhydrous conditions favor HAT to yield the


-fluoro acid.
Diagram 2: SAR of Lumiracoxib vs. Diclofenac

A structural comparison highlighting how the F/Cl exchange drives COX-2 selectivity.

SAR cluster_0 Diclofenac (Non-Selective) cluster_1 Lumiracoxib (COX-2 Selective) Diclo Diclofenac Core (2,6-dichloro) Prop1 Steric Clash: High Diclo->Prop1 Target1 COX-1 & COX-2 Inhibition Prop1->Target1 Lumi Lumiracoxib Core (2-chloro-6-fluoro) Prop2 Smaller Halogen (F) + Methyl Group Lumi->Prop2 Risk Hepatotoxicity Risk Lumi->Risk Metabolic Activation Target2 High COX-2 Selectivity (Fits Side Pocket) Prop2->Target2

Caption: The F-for-Cl substitution in Lumiracoxib enables COX-2 selectivity but alters toxicity profiles.[1]

Part 5: Case Study – Lumiracoxib

Compound: Lumiracoxib (Prexige) Class: COX-2 Selective Inhibitor (NSAID)[4][5]

Scientific Insight: Lumiracoxib illustrates the power of the "Fluorine Scan" on a PAA scaffold. It is structurally an analog of Diclofenac.[4][5]

  • The Change: The 2,6-dichloroaniline moiety of Diclofenac is replaced by 2-fluoro-6-chloroaniline, and a methyl group is added to the phenylacetic acid ring.[1]

  • The Result: The smaller atomic radius of fluorine (1.47 Å vs 1.75 Å for chlorine) allows the molecule to bind into the slightly smaller hydrophobic side pocket of the COX-2 enzyme, which is not accessible in COX-1.[1]

  • The Failure Mode (Trustworthiness): Despite efficacy, Lumiracoxib was withdrawn in several markets due to hepatotoxicity.[1][5] This highlights that while fluorination can improve target selectivity, it does not automatically resolve (and can sometimes exacerbate) metabolic toxicity issues, likely due to the formation of reactive quinone-imine intermediates.[1]

References

  • Madani, A., et al. (2022).[1][2] A divergent strategy for the fluorination of phenylacetic acid derivatives. Organic Letters.

  • Miyamoto, K., et al. (1999).[1] Preparative-scale asymmetric synthesis of (R)-alpha-fluorophenylacetic acid. Bioscience, Biotechnology, and Biochemistry.[1]

  • PubChem. (n.d.). Phenylacetic acid: Chemical and Physical Properties. National Library of Medicine.

  • PubChem. (n.d.). Lumiracoxib: Compound Summary. National Library of Medicine.

  • Tacconelli, S., et al. (2002).[1] The biochemical selectivity of novel COX-2 inhibitors. Current Medical Chemistry.

Sources

1H and 13C NMR chemical shifts of ethyl 2-fluoro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 2-Fluoro-2-phenylacetate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 2-fluoro-2-phenylacetate. As a molecule of interest in synthetic chemistry and drug development, a thorough understanding of its spectral characteristics is paramount for structural verification and quality control. This document presents a detailed interpretation of the predicted chemical shifts and coupling constants, grounded in fundamental NMR principles and data from analogous structures. We delve into the key electronic and spatial factors influencing the spectral data, including the potent effects of fluorine substitution, the magnetic anisotropy of the phenyl group, and through-bond scalar couplings. Furthermore, this guide furnishes detailed, field-proven protocols for sample preparation and data acquisition, designed to ensure high-quality, reproducible results.

Introduction: The Structural Significance of Ethyl 2-Fluoro-2-phenylacetate

Ethyl 2-fluoro-2-phenylacetate is an organic ester containing a stereogenic center at the α-carbon, which is substituted with a fluorine atom and a phenyl group. The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. Consequently, unambiguous characterization of such molecules is essential.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides precise information about the molecular framework, connectivity, and stereochemistry. This guide serves as an authoritative resource for researchers, offering a detailed roadmap to interpreting the ¹H and ¹³C NMR spectra of this fluorinated ester.

Below is the chemical structure of Ethyl 2-fluoro-2-phenylacetate with atom numbering for reference in the subsequent spectral analysis.

Caption: Structure of Ethyl 2-fluoro-2-phenylacetate with key atoms labeled.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) and multiplicities for ethyl 2-fluoro-2-phenylacetate, primarily in a deuterated chloroform (CDCl₃) solvent. These predictions are derived from analyses of structurally similar compounds, such as ethyl phenylacetate[1][2] and ethyl fluoroacetate[3], and are rationalized by established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
ProtonsPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Justification
Phenyl (Ar-H)7.35 - 7.55Multiplet (m)-Protons on the aromatic ring, deshielded by the ring current.
Methine (Hα)5.80 - 6.00Doublet of Quartets (dq)²J(H,F) ≈ 48-52 Hz, ³J(H,H) ≈ 7.1 HzStrongly deshielded by adjacent F, phenyl, and carbonyl groups. Exhibits large geminal coupling to ¹⁹F[4] and vicinal coupling to the ethyl CH₂.
Methylene (-OCH₂CH₃)4.20 - 4.35Quartet (q)³J(H,H) ≈ 7.1 HzDiastereotopic protons adjacent to the ester oxygen, split by the methyl group.
Methyl (-OCH₂CH₃)1.25 - 1.40Triplet (t)³J(H,H) ≈ 7.1 HzTerminal methyl group protons, split by the adjacent methylene group.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Carbon AtomPredicted δ (ppm)Multiplicity (¹⁹F Coupled)Coupling Constant (J, Hz)Justification
Carbonyl (C=O)168 - 172Doublet (d)²J(C,F) ≈ 20-25 HzTypical ester carbonyl chemical shift, coupled to the α-fluorine.
Phenyl (C1')133 - 136Doublet (d)²J(C,F) ≈ 20-25 HzQuaternary aromatic carbon attached to the α-carbon, deshielded and coupled to F.
Phenyl (C2', C6')128 - 130Doublet (d)³J(C,F) ≈ 5-8 HzOrtho aromatic carbons.
Phenyl (C4')129 - 131Singlet (s) or small Triplet (t)⁵J(C,F) ≈ 0-2 HzPara aromatic carbon.
Phenyl (C3', C5')126 - 128Doublet (d)⁴J(C,F) ≈ 2-4 HzMeta aromatic carbons.
Methine (Cα)88 - 92Doublet (d)¹J(C,F) ≈ 180-200 HzStrongly deshielded by direct attachment to fluorine; exhibits a very large one-bond C-F coupling constant[5].
Methylene (-OCH₂)62 - 64Singlet (s)-Methylene carbon of the ethyl ester group.
Methyl (-CH₃)13 - 15Singlet (s)-Methyl carbon of the ethyl ester group.

In-Depth Spectral Analysis: The Causality Behind the Shifts

A nuanced interpretation of the NMR spectrum requires understanding the fundamental electronic and spatial phenomena that dictate the chemical environment of each nucleus.

Key Factors Influencing Chemical Shifts

Main Factors Influencing NMR Shifts in Ethyl 2-fluoro-2-phenylacetate Factor1 Electronegativity of Fluorine Main->Factor1 Factor2 Magnetic Anisotropy of Phenyl Ring Main->Factor2 Factor3 Scalar (J) Coupling Main->Factor3 Effect1a Strong deshielding of Hα and Cα Factor1->Effect1a Effect1b Inductive effect extends to nearby nuclei Factor1->Effect1b Effect2a π-electron ring current Factor2->Effect2a Effect2b Deshielding of aromatic and α-protons Factor2->Effect2b Effect3a Through-bond interactions Factor3->Effect3a Effect3b ¹J, ²J, ³J... couplings provide structural data Factor3->Effect3b Effect3c Large ¹J(C,F) and ²J(H,F) values are characteristic Factor3->Effect3c

Caption: Key phenomena governing the NMR spectrum of the target molecule.

  • Electronegativity: Fluorine is the most electronegative element, leading to a significant withdrawal of electron density from adjacent atoms. This "deshielding" effect causes the nuclei of these atoms (e.g., Cα and Hα) to experience a stronger effective magnetic field, shifting their resonance signals to a higher frequency (downfield)[6]. This is the primary reason for the large predicted chemical shifts of Cα (88-92 ppm) and Hα (5.80-6.00 ppm).

  • Magnetic Anisotropy: The π-electrons of the phenyl ring create a powerful local magnetic field when placed in an external magnetic field. This induced field deshields protons located in the plane of the ring (the aromatic protons) and in the "edge" region, while shielding protons located above or below the face of the ring[7][8]. In this molecule, the aromatic protons and the α-methine proton lie in the deshielding cone, contributing to their downfield chemical shifts.

  • Scalar (J) Coupling: Spin-spin coupling provides invaluable information about the connectivity of atoms.

    • H-H Coupling: The familiar vicinal (three-bond) coupling between the ethyl group's -CH₂- and -CH₃ protons gives rise to the characteristic quartet and triplet pattern.

    • H-F and C-F Coupling: The presence of the spin-active ¹⁹F nucleus (I=½, 100% natural abundance) introduces additional couplings. The magnitude of these couplings depends on the number of bonds separating the nuclei. The geminal (two-bond) ²J(H,F) coupling is typically large (around 50 Hz), as is the direct (one-bond) ¹J(C,F) coupling (around 180-200 Hz)[4][5]. These large, characteristic couplings are definitive indicators of fluorine's presence and position.

Detailed Analysis of Proton Signals
  • Methine Proton (Hα): This is the most diagnostic proton signal. Its chemical shift is influenced by three powerful electron-withdrawing groups (F, C₆H₅, C=O), pushing it significantly downfield. Its multiplicity as a doublet of quartets arises from splitting by two different sets of nuclei: the large doublet splitting comes from the geminal fluorine (²J(H,F) ≈ 50 Hz), and the smaller quartet splitting is due to the three vicinal protons of the ethyl group's methylene group (³J(H,H) ≈ 7.1 Hz).

  • Phenyl Protons (Ar-H): These five protons will appear as a complex multiplet in the aromatic region (7.35-7.55 ppm). The electronic effect of the -CHF(COOEt) substituent and the potential for restricted rotation around the C₁-Cα bond may lead to distinct signals for the ortho, meta, and para protons, though they are often overlapped.

Detailed Analysis of Carbon Signals
  • Methine Carbon (Cα): The Cα signal is dramatically shifted downfield to 88-92 ppm due to the attached fluorine. The most telling feature is its splitting into a large doublet with a ¹J(C,F) coupling constant approaching 200 Hz, a hallmark of a direct C-F bond[5].

  • Carbonyl Carbon (C=O): The ester carbonyl carbon appears in its typical region (168-172 ppm). It will be split into a doublet due to two-bond coupling with the fluorine atom (²J(C,F) ≈ 20-25 Hz). This coupling confirms the fluorine's position at the α-carbon.

  • Phenyl Carbons: The aromatic carbons will also exhibit coupling to the fluorine atom, though with diminishing magnitude as the number of intervening bonds increases (²J > ³J > ⁴J). This provides a powerful method for assigning the quaternary (C1'), ortho (C2', C6'), meta (C3', C5'), and para (C4') carbons.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

Adherence to a rigorous and standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following section details a self-validating workflow for the analysis of ethyl 2-fluoro-2-phenylacetate.

Workflow Overview

A Sample Preparation B Spectrometer Setup A->B Insert into Magnet sub_A1 Weigh 10-15 mg sample A->sub_A1 sub_A2 Dissolve in 0.6-0.7 mL CDCl₃ A->sub_A2 sub_A3 Filter into NMR tube A->sub_A3 C Data Acquisition B->C Execute Experiments sub_B1 Insert sample & lock on deuterium B->sub_B1 sub_B2 Tune & match probe B->sub_B2 sub_B3 Shim magnetic field B->sub_B3 D Data Processing C->D Process FID sub_C1 Acquire ¹H spectrum C->sub_C1 sub_C2 Acquire ¹³C{¹H} spectrum C->sub_C2 E Spectral Analysis D->E Interpret Spectrum sub_D1 Fourier Transform D->sub_D1 sub_D2 Phase & baseline correction D->sub_D2 sub_D3 Calibrate chemical shifts (TMS) D->sub_D3

Caption: Standardized workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology

A. Sample Preparation

  • Massing: Accurately weigh approximately 10-15 mg of purified ethyl 2-fluoro-2-phenylacetate directly into a clean, dry vial. Causality: This mass ensures sufficient concentration for a strong ¹³C signal within a reasonable acquisition time without causing viscosity issues that degrade spectral resolution.

  • Solvent Addition: Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is a versatile solvent for non-polar to moderately polar compounds. The deuterium signal is used for field-frequency locking, and TMS provides a 0.00 ppm reference for both ¹H and ¹³C spectra[9].

  • Dissolution & Transfer: Gently swirl the vial to ensure complete dissolution. Using a Pasteur pipette plugged with a small piece of cotton or glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. Causality: Filtration removes paramagnetic dust and particulate matter, which can broaden NMR signals and degrade magnetic field homogeneity[10][11].

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

B. Data Acquisition (using a 400 MHz Spectrometer)

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the CDCl₃. Causality: Locking compensates for magnetic field drift over time, ensuring signal stability.

  • Tuning and Shimming: Tune and match the probe for both the ¹H and ¹³C frequencies. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample volume. Causality: Proper tuning maximizes signal sensitivity. Shimming is the most critical step for achieving sharp, well-resolved spectral lines[12].

  • ¹H Spectrum Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the acquisition time to ~4 seconds and the relaxation delay to 2 seconds.

    • Acquire 16 scans.

  • ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (¹³C{¹H}).

    • Set the spectral width to cover a range of -10 to 220 ppm.

    • Use a 45-degree pulse angle.

    • Set the acquisition time to ~1.5 seconds and the relaxation delay to 2 seconds.

    • Acquire 1024 scans or more, until a sufficient signal-to-noise ratio is achieved. Causality: The low natural abundance and smaller gyromagnetic ratio of ¹³C necessitate a larger number of scans to achieve a good signal[13].

C. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Correction: Perform automated or manual phase correction and baseline correction to ensure accurate signal integration and appearance.

  • Calibration: Reference the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum by setting the TMS peak to 0.00 ppm.

Conclusion

The ¹H and ¹³C NMR spectra of ethyl 2-fluoro-2-phenylacetate are rich with structural information. The key diagnostic features are the downfield, doublet-of-quartets signal for the α-proton in the ¹H spectrum and the heavily downfield, large-doublet signal for the α-carbon in the ¹³C spectrum. These features, driven by the strong electronegativity of the fluorine atom, along with the various H-F and C-F coupling constants observed throughout the spectra, provide an unambiguous fingerprint for the molecule's unique structure. By following the detailed analytical and experimental guidelines presented herein, researchers can confidently verify the identity and purity of this important fluorinated compound.

References

  • Title: Solved Ethyl-2-phenylacetate Results (24 pts. total) | Chegg.com Source: Chegg URL: [Link]

  • Title: Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Fluorine NMR Source: University of Wisconsin-Madison URL: [Link]

  • Title: Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Source: The Royal Society of Chemistry URL: [Link]

  • Title: Showing Compound Ethyl phenylacetate (FDB010560) Source: FooDB URL: [Link]

  • Title: 14.8: Diamagnetic Anisotropy Source: Chemistry LibreTexts URL: [Link]

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

  • Title: Step-by-step procedure for NMR data acquisition Source: University of Texas Health Science Center at San Antonio URL: [Link]

  • Title: Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins Source: PMC - NIH URL: [Link]

  • Title: The values for proton and C-13 chemical shifts given below are typical approximate ranges only Source: University of Calgary URL: [Link]

  • Title: 8.1 - FT-NMR Sample Preparation Guide Source: MIT OpenCourseWare URL: [Link]

  • Title: Interpreting C-13 NMR Spectra Source: Chemistry LibreTexts URL: [Link]

  • Title: Anisotropic effect in 1H NMR Source: YouTube URL: [Link]

  • Title: NMR Sample Preparation Source: Western University URL: [Link]

  • Title: NMR data collection and analysis protocol for high-throughput protein structure determination Source: PMC - PubMed Central URL: [Link]

Sources

Navigating the Physicochemical Landscape of Ethyl 2-Fluoro-2-phenylacetate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Monofluorinated Arylacetates in Medicinal Chemistry

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, offering a powerful tool to modulate metabolic stability, lipophilicity, and binding affinity. Within this context, α-fluoro esters, such as ethyl 2-fluoro-2-phenylacetate, represent a class of compounds with significant potential. Their structural similarity to endogenous molecules and the unique electronic properties imparted by the fluorine atom make them attractive building blocks in the synthesis of novel therapeutics. This guide provides a comprehensive overview of the available physicochemical data for ethyl 2-fluoro-2-phenylacetate, addresses the current data gap, and offers a detailed, field-proven protocol for its synthesis, empowering researchers to confidently incorporate this valuable synthon into their drug discovery pipelines.

Part 1: Physicochemical Properties - Addressing a Data Gap

A thorough review of the scientific literature and chemical databases reveals a notable absence of experimentally determined boiling point and density data for ethyl 2-fluoro-2-phenylacetate. This data gap is not uncommon for niche, yet important, building blocks in early-stage drug development. To provide a scientifically grounded estimation and a practical frame of reference, this guide presents the available data for two closely related structural analogs: ethyl phenylacetate and ethyl 2,2-difluoro-2-phenylacetate.

Expert Insight: The introduction of a single fluorine atom at the α-position is expected to have a discernible effect on the boiling point and density compared to the non-fluorinated parent compound, ethyl phenylacetate. The increased molecular weight and polarity due to the C-F bond would likely lead to a higher boiling point and density. Conversely, compared to the difluorinated analog, the monofluorinated compound is expected to have a lower boiling point and density. The data presented in Table 1 provides a valuable comparative baseline for researchers.

Table 1: Physicochemical Data of Ethyl 2-Fluoro-2-phenylacetate Analogs

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Ethyl phenylacetate101-97-3C₁₀H₁₂O₂164.20226-229[1][2][3]1.03 at 25°C[1]
Ethyl 2-fluoro-2-phenylacetate Not readily available C₁₀H₁₁FO₂ 182.19 Data not available Data not available
Ethyl 2,2-difluoro-2-phenylacetate2248-46-6C₁₀H₁₀F₂O₂200.1870-72 at 1 mmHg[4]Predicted: 1.174[5]

Part 2: Synthesis of Ethyl 2-Fluoro-2-phenylacetate - A Self-Validating Protocol

The synthesis of ethyl 2-fluoro-2-phenylacetate can be logically approached through a two-step process: the preparation of the precursor 2-fluoro-2-phenylacetic acid, followed by its esterification. This protocol is designed to be self-validating, with clear checkpoints and explanations for each procedural choice.

Step 1: Synthesis of 2-Fluoro-2-phenylacetic Acid

The synthesis of the α-fluoro acid is a critical first step. While various methods for α-fluorination exist, a robust approach involves the diazotization of an appropriate aniline precursor followed by a hydrofluorination reaction.

Diagram 1: Proposed Synthesis Workflow for Ethyl 2-Fluoro-2-phenylacetate

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Fluoro-2-phenylacetic Acid cluster_step2 Step 2: Fischer Esterification A Fluoroaniline B Diazotization (NaNO₂, HCl) A->B C Intermediate Diazonium Salt B->C D Addition to Vinylidene Chloride (Cu(I) catalyst, Phase Transfer Catalyst) C->D E Difluorophenyl trichloroethane intermediate D->E F Acid Hydrolysis E->F G 2-Fluoro-2-phenylacetic Acid F->G H 2-Fluoro-2-phenylacetic Acid K Reflux H->K I Ethanol (Excess) I->K J Acid Catalyst (e.g., H₂SO₄) J->K L Ethyl 2-Fluoro-2-phenylacetate K->L

Caption: A two-step synthesis pathway for ethyl 2-fluoro-2-phenylacetate.

Experimental Protocol: Synthesis of 2-Fluoro-2-phenylacetic Acid

  • Rationale: This procedure is adapted from methodologies described for the synthesis of fluorinated phenylacetic acids, which utilize a diazotization-addition-hydrolysis sequence[6]. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases.

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve fluoroaniline in a suitable acidic medium (e.g., aqueous HCl).

  • Cool the solution to 0-5°C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a color change.

  • Addition Reaction: In a separate reactor, prepare a mixture of vinylidene chloride, a copper(I) catalyst (e.g., cuprous bromide), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in an organic solvent like acetone[6].

  • Cool this mixture to 0-10°C.

  • Slowly add the previously prepared diazonium salt solution to the vinylidene chloride mixture. Vigorous stirring is essential to ensure efficient mixing of the phases.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for several hours to ensure complete conversion to the difluorophenyl trichloroethane intermediate.

  • Hydrolysis: Quench the reaction by adding water and separate the organic layer.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Add a strong acid (e.g., concentrated hydrochloric acid) to the crude intermediate and heat to reflux for several hours to facilitate hydrolysis to the carboxylic acid.

  • Work-up and Purification: After cooling, the product can be extracted into an organic solvent. The solvent is then removed, and the crude 2-fluoro-2-phenylacetic acid can be purified by recrystallization or column chromatography.

Step 2: Fischer Esterification of 2-Fluoro-2-phenylacetic Acid

The final step is a classic Fischer esterification, a reliable and well-understood method for converting carboxylic acids to esters.

Experimental Protocol: Synthesis of Ethyl 2-Fluoro-2-phenylacetate

  • Rationale: This is a standard acid-catalyzed esterification. Using an excess of the alcohol (ethanol) drives the equilibrium towards the product side, maximizing the yield of the desired ester[7][8].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoro-2-phenylacetic acid and a significant excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the ester into an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-fluoro-2-phenylacetate.

  • The final product can be purified by vacuum distillation to yield the pure ester.

Conclusion

While a direct experimental determination of the boiling point and density of ethyl 2-fluoro-2-phenylacetate is not currently available in the public domain, this guide provides a robust framework for its practical application in a research setting. By leveraging the data of its close structural analogs and employing the detailed, scientifically-grounded synthesis protocol provided, drug development professionals can confidently produce and utilize this valuable monofluorinated building block in their quest for novel and improved therapeutics. The presented methodologies are designed to be both reliable and adaptable, empowering researchers to push the boundaries of medicinal chemistry.

References

  • A kind of preparation method of fluoro phenylacetic acid. CN106928044A.
  • Ethyl 2,2-difluoro-2-phenylacetate | C10H10F2O2 | CID 10631860. PubChem. [Link]

  • ethyl phenyl acetate, 101-97-3. The Good Scents Company. [Link]

  • Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. Scentspiracy. [Link]

  • ETHYL α-PHENYLACETOACETATE. Organic Syntheses Procedure. [Link]

  • High-selectivity synthesis method of ethyl alpha-bromoacet
  • ethyl phenylacetate. Organic Syntheses Procedure. [Link]

  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. [Link]

  • In the reaction of 2-phenylacetic acid with ethanol... Chegg.com. [Link]

  • Making Esters From Alcohols. Chemistry LibreTexts. [Link]

  • Give the complete specific mechanism for the formation of one of your esters... Homework.Study.com. [Link]

  • phenylacetic acid. Organic Syntheses Procedure. [Link]

  • Process for the preparation of fluorophenylacetic acids and deriv
  • Ethyl 2,2-Difluoro-2-phenylacetate. Oakwood Chemical. [Link]

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Methodological & Application

enzymatic kinetic resolution of racemic ethyl 2-fluoro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Kinetic Resolution of Racemic Ethyl 2-Fluoro-2-Phenylacetate

Executive Summary & Strategic Rationale

The introduction of a fluorine atom at the


-position of phenylacetic acid derivatives profoundly alters their bioactivity, metabolic stability, and pKa, making ethyl 2-fluoro-2-phenylacetate  a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific enzyme inhibitors. However, the synthesis of enantiopure 

-fluoro acids is challenging due to the lability of the C-F bond under harsh chemical resolution conditions.

This guide details a robust Enzymatic Kinetic Resolution (EKR) protocol. Unlike chemical methods that risk racemization or defluorination, this biocatalytic approach utilizes the high stereoselectivity of Lipase B from Candida antarctica (CAL-B) or Pig Liver Esterase (PLE) to separate enantiomers under mild conditions.

Key Technical Advantages:

  • Chemo-selectivity: Enzymes avoid the "hard" nucleophilic attack that can displace the fluorine atom.

  • Scalability: The protocol is designed for easy scale-up from milligram screening to gram-scale preparative synthesis.

  • Self-Validating: The downstream processing utilizes simple acid-base extraction, providing immediate visual and gravimetric confirmation of reaction progress.

Mechanistic Principles

The kinetic resolution relies on the enzyme's ability to hydrolyze one enantiomer of the racemic ester significantly faster than the other.

  • The Catalyst: Serine hydrolases (Lipases/Esterases). The active site contains a Ser-His-Asp catalytic triad.

  • The Selectivity: The enzyme's oxyanion hole and hydrophobic pockets distinguish between the (R)- and (S)-enantiomers based on the steric difference between the phenyl ring and the fluorine atom. Although fluorine is small (Van der Waals radius

    
     1.47 Å, similar to oxygen), its electronic repulsion often mimics a larger group in the enzyme active site.
    

Reaction Scheme:



(Note: Absolute configuration preference depends on the specific enzyme batch and conditions; verification via optical rotation is required.)

Experimental Protocol

Materials & Equipment
  • Substrate: Racemic ethyl 2-fluoro-2-phenylacetate (>98% purity).

  • Enzyme:

    • Primary Recommendation:Novozym 435 (Immobilized Candida antarctica Lipase B).[1] Robust, easy to filter, reusable.

    • Alternative:Pig Liver Esterase (PLE) (Lyophilized powder). Higher activity for some phenylacetic analogs but harder to recover.

  • Solvent System: 0.1 M Phosphate Buffer (pH 7.0) with 10-20% co-solvent (DMSO or Acetone) to enhance solubility.

  • Equipment: Thermostated shaker or orbital stirrer, pH-stat (for scale-up), Chiral HPLC.

Screening & Optimization Workflow

EKR_Workflow Start Racemic Substrate (Ethyl 2-fluoro-2-phenylacetate) Screen Enzyme Screening (CAL-B, PLE, CRL) Start->Screen Reaction Hydrolysis Reaction (pH 7.0, 30°C, 24-48h) Screen->Reaction Monitor Monitor Conversion (HPLC/GC) Reaction->Monitor Stop Stop at ~50% Conversion Monitor->Stop Conv = 50% Workup Acid/Base Extraction Stop->Workup OrgPhase Organic Phase (Unreacted Ester) Workup->OrgPhase Extract w/ EtOAc (pH 7) AqPhase Aqueous Phase (Carboxylate Salt) Workup->AqPhase Remains in Water PureEster Purified (R)-Ester OrgPhase->PureEster Evaporate Acidify Acidify to pH 2 Extract w/ EtOAc AqPhase->Acidify PureAcid Purified (S)-Acid Acidify->PureAcid

Figure 1: Workflow for the enzymatic kinetic resolution and separation of enantiomers.

Step-by-Step Procedure (Gram Scale)
  • Preparation: Dissolve 1.0 g (approx. 5.5 mmol) of racemic ethyl 2-fluoro-2-phenylacetate in 5 mL of DMSO.

  • Emulsification: Add the solution to 45 mL of 0.1 M Potassium Phosphate buffer (pH 7.0) in a 100 mL round-bottom flask. The mixture may be cloudy; vigorous stirring is essential.

  • Enzyme Addition: Add 200 mg of Novozym 435 (20% w/w relative to substrate).

  • Incubation: Stir at 30°C at 200 rpm.

    • Critical Control: Monitor pH.[2] If using free enzyme (PLE), the pH will drop as acid is produced. Maintain pH 7.0 using a pH-stat with 0.5 M NaOH. Novozym 435 is buffered well in this volume, but check periodically.

  • Monitoring: At 2, 6, and 24 hours, withdraw a 50 µL aliquot. Extract with 200 µL ethyl acetate and analyze via Chiral HPLC (see Section 4).

  • Termination: Stop the reaction when conversion reaches 45-50% . Do not exceed 50% to preserve the optical purity of the remaining ester. Filter off the immobilized enzyme (wash with buffer).

  • Workup (Separation):

    • Step A (Ester Recovery): Extract the reaction mixture with Ethyl Acetate (3 x 20 mL). The organic layer contains the unreacted (R)-ester . Wash with brine, dry over MgSO

      
      , and concentrate.
      
    • Step B (Acid Recovery): Acidify the remaining aqueous phase to pH 2.0 using 1 M HCl. Extract immediately with Ethyl Acetate (3 x 20 mL). The organic layer now contains the hydrolyzed (S)-acid . Dry and concentrate.

Analytical Protocols & Data Validation

Trustworthiness in chiral synthesis relies on accurate determination of Enantiomeric Excess (


) and the Enantiomeric Ratio (

-value).

Chiral HPLC Method:

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10 to 95 : 5).

    • Note: Acidic additive (0.1% TFA) is required for the acid product peak shape, but not for the ester.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (Phenyl chromophore).

  • Temperature: 25°C.

Data Interpretation Table:

ParameterFormula / DefinitionTarget Value
Conversion (

)

40% - 50%

Optical purity of unreacted ester> 98% (at 50% conv.)

Optical purity of hydrolyzed acid> 90% (at <40% conv.)
E-value Selectivity factor (intrinsic)> 20 (Excellent > 50)

Calculation of E-value:



Troubleshooting & "Watch-Outs"

  • Defluorination Risk: Avoid pH > 8.[2][3]0. The

    
    -proton is acidic due to the electron-withdrawing fluorine and ester group. High pH can trigger enolization, leading to racemization or elimination of fluoride (E1cB mechanism).
    
  • Low Conversion: If the reaction stalls at <30% conversion, product inhibition (by the generated acid) may be occurring. Ensure the buffer capacity is sufficient or use a pH-stat to neutralize the acid continuously.

  • Solubility: If the substrate oils out, increase the co-solvent (DMSO) concentration up to 20% or add a surfactant like Triton X-100 (0.1%).

References

  • Lipase-C

    
    -Substituted Esters: 
    
    • Source: Bornscheuer, U. T., & Kazlauskas, R. J. (2006).
    • Relevance: Foundational text on lipase mechanism and solvent engineering for phenylacetic acid deriv
  • Mechanistic Insights into

    
    -Fluoro Ester Hydrolysis: 
    
    • Source: Zhang, X., et al. (2021). "Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines."[4][5][6][7][8] ResearchGate / ACS Catalysis.

    • Relevance: Highlights the stability and reactivity of ethyl 2-fluoro-2-phenylacetate as a probe, confirming its stability under enzymatic conditions absent of oxid
  • General Protocol for Lipase Resolution of Phenylacetates

    • Source: Org.[2][3][9][10] Synth. 2004, 81, 213. "Enzymatic Resolution of (R)-2-Methoxy-2-phenylacetic Acid".

    • Relevance: Provides the closest validated experimental setup (acid/base workup)

Sources

Application Note: Lipase-Catalyzed Transesterification of Ethyl 2-Fluoro-2-Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the enzymatic kinetic resolution of ethyl 2-fluoro-2-phenylacetate via lipase-catalyzed transesterification. Alpha-fluorinated phenylacetic acid derivatives are critical pharmacophores in medicinal chemistry, serving as bioisosteres for alpha-hydroxy acids and enhancing metabolic stability against oxidation. This guide focuses on the use of Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (Novozym® 435) to catalyze the enantioselective alcoholysis of the racemic ester. The protocol outlines the mechanistic basis, solvent engineering strategies, and a step-by-step workflow to achieve high enantiomeric excess (


) and conversion rates suitable for drug development applications.

Introduction & Mechanistic Insight

The Challenge of Alpha-Fluoro Esters

Ethyl 2-fluoro-2-phenylacetate possesses a chiral center at the


-position, where the fluorine atom introduces unique electronic and steric properties.
  • Steric Mimicry: The Van der Waals radius of fluorine (1.47 Å) is close to that of hydrogen (1.20 Å) and oxygen (1.52 Å), allowing it to fit into enzyme binding pockets designed for hydroxy or unsubstituted analogs.

  • Electronic Effect: The high electronegativity of fluorine lowers the electron density of the carbonyl carbon, potentially increasing the rate of nucleophilic attack by the catalytic serine residue of the lipase.

Kinetic Resolution via Transesterification

The resolution relies on the Ping-Pong Bi-Bi mechanism . The lipase selectively reacts with one enantiomer of the racemic ethyl ester (Acyl Donor) to form an acyl-enzyme intermediate. A nucleophilic alcohol (Acyl Acceptor, e.g., n-butanol) then attacks this intermediate, releasing the product (butyl ester) and regenerating the free enzyme.

  • Fast Reacting Enantiomer: Typically the (

    
    )-enantiomer for CAL-B in alpha-substituted phenylacetates (empirical rule dependent on substituent size).
    
  • Slow Reacting Enantiomer: Remains as the ethyl ester.

Reaction Mechanism Diagram

The following diagram illustrates the catalytic cycle and the kinetic resolution pathway.

LipaseMechanism Enzyme Free Lipase (Ser-OH) Substrate Racemic Ethyl 2-Fluoro-2-Phenylacetate (R/S) Complex1 Michaelis Complex (Enz-Substrate) Substrate->Complex1 Binding (k1) Unreacted Ethyl 2-Fluoro- 2-Phenylacetate (Enriched Substrate) Substrate->Unreacted Slow Reaction (S-enantiomer) Complex1->Enzyme Dissociation (k-1) AcylEnz Acyl-Enzyme Intermediate (Enz-F-Ph-Acyl) Complex1->AcylEnz Acylation (Fast for R-enantiomer) Ethanol Ethanol (Leaving Group) AcylEnz->Ethanol Release EtOH Product Butyl 2-Fluoro- 2-Phenylacetate (Enriched Product) AcylEnz->Product Product Release Butanol n-Butanol (Nucleophile) Butanol->AcylEnz Deacylation Attack Product->Enzyme Regeneration

Caption: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed alcoholysis of ethyl 2-fluoro-2-phenylacetate.

Experimental Design & Optimization

Enzyme Selection

While Candida antarctica Lipase B (CAL-B) is the primary recommendation due to its broad specificity for


-substituted esters, other lipases may be screened if selectivity is low.
Enzyme SourceCommercial NameSpecificity CharacteristicsRecommended For
Candida antarctica B Novozym® 435High stereoselectivity for secondary alcohols and

-chiral esters.
Primary Choice
Pseudomonas fluorescens Lipase AKExcellent for bulky aromatic substrates.Alternative if CAL-B fails
Burkholderia cepacia Lipase PSHigh activity in hydrophobic solvents.Scale-up candidate
Solvent Engineering

The logP (partition coefficient) of the solvent correlates with enzyme activity and enantioselectivity. Hydrophobic solvents preserve the essential water layer around the enzyme.

  • Recommended Solvent: Diisopropyl ether (DIPE) or MTBE (Methyl tert-butyl ether).

  • Why: These solvents (logP ~1.0–2.0) balance substrate solubility with enzyme stability. Hexane (logP 3.5) is also excellent but may have lower substrate solubility.

Acyl Acceptor
  • Reagent: n-Butanol (1.0 – 2.0 equivalents).

  • Rationale: Using a longer chain alcohol (butanol) converts the ethyl ester to a butyl ester. This change in boiling point and retention time facilitates the physical separation of the product (butyl ester) from the unreacted substrate (ethyl ester) via distillation or flash chromatography.

Detailed Protocol: Kinetic Resolution

Materials
  • Substrate: Ethyl 2-fluoro-2-phenylacetate (Racemic).

  • Enzyme: Novozym® 435 (Immobilized CAL-B).

  • Solvent: DIPE (Dried over molecular sieves,

    
     water).
    
  • Nucleophile: n-Butanol (Anhydrous).

  • Internal Standard: n-Decane (for GC analysis).

Standard Operating Procedure (SOP)
Step 1: Reaction Setup
  • In a 20 mL screw-cap glass vial, dissolve 100 mg (0.55 mmol) of racemic ethyl 2-fluoro-2-phenylacetate in 5 mL of anhydrous DIPE .

  • Add 0.1 mL (1.1 mmol, 2 equiv.) of n-butanol.

  • Add 20 mg of n-decane (Internal Standard).

  • Remove a 50 µL aliquot for "Time 0" GC analysis.

  • Initiate the reaction by adding 50 mg of Novozym® 435 beads.

Step 2: Incubation
  • Place the vial in an orbital shaker incubator.

  • Conditions: 30°C – 40°C, 200 rpm shaking speed.

  • Note: Avoid magnetic stirring bars as they can pulverize the immobilized enzyme beads; orbital shaking is preferred.

Step 3: Monitoring
  • Sample 50 µL aliquots at intervals (1h, 3h, 6h, 12h, 24h).

  • Filter the aliquot through a 0.22 µm PTFE syringe filter to remove enzyme beads.

  • Dilute with 500 µL of hexane/isopropanol (90:10) for HPLC or pure hexane for GC.

  • Stop Condition: Terminate reaction when conversion reaches ~50% (theoretical maximum yield for kinetic resolution).

Step 4: Work-up and Purification
  • Filter the reaction mixture through a fritted glass funnel to recover the enzyme (beads can be washed with DIPE and reused 3-5 times).

  • Concentrate the filtrate under reduced pressure (Rotavap, 30°C).

  • Separation: Purify the residue via Flash Column Chromatography (Silica gel).

    • Eluent: Hexane:Ethyl Acetate gradient (start 98:2).

    • Fraction 1: Butyl 2-fluoro-2-phenylacetate (Product, enriched in one enantiomer).

    • Fraction 2: Ethyl 2-fluoro-2-phenylacetate (Unreacted Substrate, enriched in the opposite enantiomer).

Analytical Methods

To calculate the Enantiomeric Ratio (


-value), precise determination of conversion (

) and enantiomeric excess (

) is required.
Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 254 nm (Phenyl chromophore).

  • Calculation:

    
    
    
    
    
Data Interpretation
ParameterTarget ValueAction if Low
Conversion (

)
45–50%Increase Temp (to 45°C) or Enzyme Load.
Selectivity (

)
> 50Lower Temp (to 20°C) or change solvent to Hexane.

> 95%Stop reaction earlier (e.g., at 40% conversion).

Troubleshooting & Optimization

Troubleshooting Problem Low E-Value (<10) Check1 Check Water Content Problem->Check1 Check2 Check Temperature Problem->Check2 Action1 Dry Solvents (Add 4Å Mol Sieves) Check1->Action1 If wet Action2 Lower Temp (Try 4°C or 20°C) Check2->Action2 If >40°C

Caption: Decision tree for improving enantioselectivity during optimization.

  • Issue: Slow Reaction Rate.

    • Cause: Fluorine electronegativity deactivating the carbonyl or steric hindrance.

    • Solution: Switch to Pseudomonas cepacia lipase (Lipase PS) which has a larger active site, or increase temperature to 45°C.

  • Issue: Hydrolysis Side Reaction.

    • Cause: Ambient moisture entering the system.

    • Solution: Use strictly anhydrous solvents and add activated molecular sieves (3-4 beads) directly to the reaction vial.

References

  • Use of Ethyl 2-fluoro-2-phenylacetate as a Stereochemical Probe: Ren, X., et al. (2021).[1][2][3][4][5][6] "Use of ethyl 2-fluoro-2-phenylacetate as a stereochemical probe to discover oxidative defluorination paths catalyzed by P450-BM3."[1][2][3][4][5][6] Journal of the American Chemical Society, 143(45), 19000-19010.

  • General Protocol for Lipase-Catalyzed Resolution of Alpha-Substituted Esters: Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron, 63(8), 1721-1754.

  • Optimization of CAL-B in Organic Solvents: Anderson, E.M., et al. (1998). "Kinetic resolution of chiral esters using Candida antarctica Lipase B." Biocatalysis and Biotransformation, 16(3), 181-204.

  • Kinetic Resolution of Fluorinated Phenylacetates (Analogous Systems): Effenberger, F., & Oßwald, S. (2001). "Enantioselective hydrolysis of (RS)-2-fluoroarylacetonitriles using nitrilase." Tetrahedron: Asymmetry, 12(2), 279-285. (Demonstrates enzymatic handling of alpha-fluoro-phenyl motifs).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 2-Fluoro-2-phenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. Ethyl 2-fluoro-2-phenylacetate and its derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to the unique stereoelectronic properties conferred by the α-fluoroester moiety. A thorough and precise structural characterization of these molecules is paramount for understanding their behavior and advancing their development.

This guide provides an in-depth comparison of the primary spectroscopic techniques utilized for the characterization of ethyl 2-fluoro-2-phenylacetate derivatives. As a Senior Application Scientist, my aim is to move beyond a simple recitation of methods, and instead, to offer a nuanced, field-proven perspective on the causal relationships behind experimental choices and the interpretation of the resulting data. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide a unique and complementary piece of the structural puzzle, and how substituent effects on the phenyl ring manifest in the spectra.

The Spectroscopic Triad: A Multi-faceted Approach to Structural Elucidation

The comprehensive characterization of ethyl 2-fluoro-2-phenylacetate derivatives relies on a synergistic application of NMR, IR, and MS. Each technique probes different aspects of the molecular structure, and together they provide a self-validating system for unambiguous identification and purity assessment.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_interpretation Data Interpretation & Validation Compound Ethyl 2-Fluoro-2-phenylacetate Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR Primary Structure & Connectivity IR IR Spectroscopy Compound->IR Functional Groups MS Mass Spectrometry Compound->MS Molecular Weight & Fragmentation Structure Definitive Structure & Purity NMR->Structure IR->Structure MS->Structure

Caption: Integrated workflow for the spectroscopic characterization of ethyl 2-fluoro-2-phenylacetate derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For ethyl 2-fluoro-2-phenylacetate derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The key diagnostic signals for the parent ethyl 2-fluoro-2-phenylacetate are:

  • Ethyl Group: A quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), showing the characteristic coupling pattern of an ethyl ester.

  • Methine Proton: A doublet of doublets for the proton at the α-position (-CHF-), resulting from coupling to the adjacent fluorine atom and the protons on the neighboring carbon.

  • Aromatic Protons: Signals in the aromatic region, with multiplicities and chemical shifts dependent on the substitution pattern of the phenyl ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The presence of the electronegative fluorine atom significantly influences the chemical shift of the α-carbon. Key features include:

  • Carbonyl Carbon: A signal in the downfield region, characteristic of an ester carbonyl.

  • α-Carbon: A doublet due to coupling with the directly attached fluorine atom. The chemical shift of this carbon is highly sensitive to the electronic nature of the substituents on the phenyl ring.

  • Aromatic Carbons: A set of signals in the aromatic region, with chemical shifts influenced by the substituents.

¹⁹F NMR Spectroscopy: The Fluorine-Specific Probe

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[1] Key advantages include a wide chemical shift range and 100% natural abundance of the ¹⁹F isotope.[1] The ¹⁹F NMR spectrum of an ethyl 2-fluoro-2-phenylacetate derivative will typically show a doublet of triplets (or a more complex multiplet depending on the aromatic substitution) due to coupling with the α-proton and the aromatic protons. The chemical shift of the fluorine signal is particularly sensitive to the electronic effects of the para-substituent on the phenyl ring.

Comparative NMR Data for Ethyl 2-Fluoro-2-phenylacetate Derivatives

Substituent (X)¹H NMR (δ, ppm) - CHF¹³C NMR (δ, ppm) - CHF (J_CF, Hz)¹⁹F NMR (δ, ppm)
H~5.5 (dd)~88 (d, J ≈ 180)~-180
4-F~5.6 (dd)~87 (d, J ≈ 182)~-115 (Ar-F), ~-182 (α-F)
4-Cl~5.6 (dd)~87 (d, J ≈ 181)~-181
4-CH₃~5.4 (dd)~89 (d, J ≈ 179)~-183
4-OCH₃~5.3 (dd)~90 (d, J ≈ 178)~-185
4-NO₂~5.8 (dd)~85 (d, J ≈ 185)~-175

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used. The data presented here are representative values.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[2] For ethyl 2-fluoro-2-phenylacetate derivatives, the IR spectrum is characterized by several key absorption bands:

  • C=O Stretch: A strong absorption band in the region of 1740-1760 cm⁻¹, characteristic of the ester carbonyl group.[3] The position of this band can be influenced by the electronic nature of the substituent on the phenyl ring.

  • C-O Stretch: Strong absorptions in the 1250-1000 cm⁻¹ region corresponding to the C-O single bonds of the ester.

  • C-F Stretch: A strong absorption band typically found in the 1100-1000 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring.[2]

Comparative IR Data for Ethyl 2-Fluoro-2-phenylacetate Derivatives

Substituent (X)C=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
H~1750~1080
4-F~1752~1085
4-Cl~1753~1082
4-CH₃~1748~1078
4-OCH₃~1745~1075
4-NO₂~1760~1090

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. Electron ionization (EI) is a common technique for the analysis of these types of compounds. The mass spectrum of ethyl 2-fluoro-2-phenylacetate typically shows a molecular ion peak ([M]⁺) and several characteristic fragment ions.

Expected Fragmentation Pattern:

Fragmentation_Pattern Parent [C₆H₄(X)CHFCOOCH₂CH₃]⁺˙ (Molecular Ion) Frag1 [C₆H₄(X)CHFCO]⁺ Parent->Frag1 - •OCH₂CH₃ Frag4 [COOCH₂CH₃]⁺ Parent->Frag4 - •C₆H₄(X)CHF Frag2 [C₆H₄(X)CHF]⁺ Frag1->Frag2 - CO Frag3 [C₆H₅]⁺ (if X=H) Frag2->Frag3 - HF

Caption: Plausible fragmentation pathways for ethyl 2-fluoro-2-phenylacetate derivatives in mass spectrometry.

Key Fragment Ions:

  • [M - OCH₂CH₃]⁺: Loss of the ethoxy radical.

  • [M - COOCH₂CH₃]⁺: Loss of the ethyl carboxylate radical.

  • [C₆H₄(X)CHF]⁺: A prominent fragment resulting from the cleavage of the bond between the α-carbon and the carbonyl group.

  • Tropylium Ion ([C₇H₇]⁺): Often observed at m/z 91 for derivatives where X=H, arising from rearrangement of the benzyl fragment.

Experimental Protocols

General Procedure for the Synthesis of Ethyl 2-Fluoro-2-phenylacetate Derivatives

A common method for the synthesis of these compounds involves the fluorination of the corresponding ethyl 2-hydroxy-2-phenylacetate derivative using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

  • To a solution of the ethyl 2-hydroxy-2-phenylacetate derivative (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add DAST (1.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-fluoro-2-phenylacetate derivative.

NMR Sample Preparation and Analysis
  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • For ¹⁹F NMR, an external reference standard such as CFCl₃ may be used.

ATR-FTIR Spectroscopy
  • Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

Mass Spectrometry (GC-MS)
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph-mass spectrometer (GC-MS).

  • The compound will be separated from any impurities on the GC column before entering the mass spectrometer, where it will be ionized (typically by electron ionization) and the mass-to-charge ratio of the resulting ions will be detected.

Conclusion

The spectroscopic characterization of ethyl 2-fluoro-2-phenylacetate derivatives is a critical step in their development for pharmaceutical and other applications. A comprehensive approach that integrates ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry provides a robust and self-validating system for unambiguous structure determination. By understanding the principles behind each technique and the influence of molecular structure on the resulting spectra, researchers can confidently and efficiently characterize these important fluorinated compounds. This guide serves as a practical resource, grounded in both theoretical principles and field-proven experience, to aid scientists in this essential analytical endeavor.

References

  • ACS Publications. Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. [Link]

  • FooDB. Showing Compound Ethyl phenylacetate (FDB010560). [Link]

  • PubChem. Ethyl 2,2-difluoro-2-phenylacetate. [Link]

  • SpectraBase. Ethyl 2-Fluoro-2-(4-fluorophenyl)acetate. [Link]

  • Organic Syntheses. Ethyl Phenylacetate. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Mesbah Energy. Basics of NMR\ Sample preparation and analysis of NMR analysis data. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Aromatics. [Link]

  • PubChem. Ethyl phenylacetate. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • YouTube. FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. [Link]

  • ResearchGate. ATR-FTIR analysis of fresh and aged natural esters (a) eN 1204 and (b)... [Link]

  • ResearchGate. Mass fragmentation pattern of identified compounds from ethyl acetate... [Link]

  • Chemistry Stack Exchange. Mass spectrum fragmentation of ethyl acetate. [Link]

  • docbrown.info. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • ResearchGate. ¹H- and ¹⁹F-NMR spectra images of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate 29. [Link]

  • ACS Publications. Journal of Chemical Education. [Link]

  • ResearchGate. IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. [Link]

  • ResearchGate. FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. [Link]

Sources

comparative synthesis routes for alpha-fluoro-phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

{"answer":"A Comparative Guide to the Synthetic Routes of alpha-Fluoro-phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Fluoro-phenylacetic Acid

Alpha-fluoro-phenylacetic acid (α-FPAA) and its derivatives are pivotal building blocks in medicinal chemistry. The strategic incorporation of a fluorine atom at the α-position can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.[1] This includes enhancing metabolic stability, modulating lipophilicity, and improving bioavailability.[1] Consequently, α-FPAA is a key intermediate in the synthesis of various pharmacologically active compounds, including treatments for diabetes.[2] This guide provides a comparative analysis of the primary synthetic routes to α-FPAA, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to inform your selection of the most suitable method.

Core Synthetic Strategies: A Comparative Overview

The synthesis of α-FPAA can be broadly categorized into three main approaches: electrophilic fluorination, nucleophilic fluorination, and enzymatic resolution. Each strategy presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, yield, and stereochemical control.

Synthetic Strategy General Approach Key Reagents Typical Yields Enantioselectivity Scalability Key Considerations
Electrophilic Fluorination Direct fluorination of a phenylacetic acid derivative using an electrophilic fluorine source.Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)Moderate to highCan be achieved with chiral catalystsGoodReagent cost, potential for side reactions.
Nucleophilic Fluorination Displacement of a leaving group (e.g., Br, OTs) at the α-position with a nucleophilic fluoride source.KF, CsF, DASTModerate to highSubstrate-dependentGoodHarsh reaction conditions, potential for elimination byproducts.
Enzymatic Resolution Selective transformation of one enantiomer of a racemic α-FPAA precursor, allowing for the separation of the desired enantiomer.Lipases, Arylmalonate DecarboxylaseHigh (for the resolved enantiomer)Excellent (>99% e.e.)ExcellentRequires synthesis of racemic precursor, enzyme stability and cost.

Electrophilic Fluorination: Direct C-H Functionalization

This approach involves the direct replacement of a hydrogen atom at the benzylic position of a phenylacetic acid derivative with a fluorine atom using an electrophilic fluorinating agent.

Mechanism and Causality

The reaction typically proceeds through the formation of an enolate or a related nucleophilic species from the phenylacetic acid derivative. This intermediate then attacks the electrophilic fluorine source, such as Selectfluor® or NFSI, to form the C-F bond.[3] The choice of base and solvent is critical and can significantly influence the reaction's efficiency and selectivity. Recent studies have shown that a charge-transfer complex between Selectfluor® and a Lewis base like 4-(dimethylamino)pyridine (DMAP) can induce fluorination under mild conditions.[4][5][6][7] Interestingly, the solvent can act as a switch between decarboxylative fluorination and direct α-fluorination.[4][5][6][7]

  • Non-aqueous conditions favor the direct formation of α-fluoro-α-arylcarboxylic acids.[4][5][6][7]

  • Aqueous conditions can lead to a competing decarboxylative fluorination pathway.[4][5][6][7]

This solvent-dependent selectivity offers a versatile tool for synthetic chemists.

Diagram: Electrophilic Fluorination Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_outcome Outcome Start_Acid Phenylacetic Acid Derivative Mix Mix in appropriate solvent (e.g., non-aqueous for direct fluorination) Start_Acid->Mix Start_Fluorine Electrophilic Fluorinating Agent (e.g., Selectfluor®) Start_Fluorine->Mix Start_Base Base/Activator (e.g., DMAP) Start_Base->Mix Product α-Fluoro-phenylacetic Acid Mix->Product Direct C-H Fluorination G Start α-Bromo Phenylacetic Ester Intermediate SN2 Transition State Start->Intermediate Reagent Nucleophilic Fluoride Source (e.g., KF, CsF) Reagent->Intermediate Solvent Polar Aprotic Solvent Solvent->Intermediate Product_Ester α-Fluoro Phenylacetic Ester Intermediate->Product_Ester Hydrolysis Hydrolysis Product_Ester->Hydrolysis Final_Product α-Fluoro-phenylacetic Acid Hydrolysis->Final_Product G Start α-Fluorophenylmalonic Acid (Prochiral) Reaction Asymmetric Decarboxylation in Buffer Start->Reaction Enzyme Arylmalonate Decarboxylase Enzyme->Reaction Product (R)-α-Fluoro-phenylacetic Acid (>99% e.e.) Reaction->Product Byproduct CO2 Reaction->Byproduct

Sources

Safety Operating Guide

Ethyl 2-fluoro-2-phenylacetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogenated" Imperative

As researchers, we often default to segregating waste by phase (Liquid vs. Solid).[1] However, for Ethyl 2-fluoro-2-phenylacetate , the critical segregation factor is its halogen content .[1]

This compound is an


-fluoro ester .[1] Unlike standard organic esters (e.g., ethyl acetate) which burn cleanly to CO₂ and water, this compound generates Hydrogen Fluoride (HF)  upon combustion.[1] Consequently, it must  be disposed of in the Halogenated Organic Solvents  stream. Misclassifying this as general organic waste can damage incinerator scrubbers and violate EPA/RCRA compliance standards.[1]

Immediate Action Code:

  • Waste Stream: Halogenated Organic Solvents (High BTU).[1]

  • Container Material: HDPE (High-Density Polyethylene) or Glass.[1]

  • Incompatible With: Strong oxidizers, Strong bases (rapid hydrolysis risk).[1]

Chemical Profile & Hazard Assessment

Before handling waste, verify the physicochemical properties that dictate safety protocols.[1] This compound is a specialized intermediate; its properties differ slightly from its non-fluorinated parent, ethyl phenylacetate.[1]

PropertyValue / CharacteristicOperational Implication
Chemical Name Ethyl 2-fluoro-2-phenylacetateLabeling: Must appear fully written out on waste tags.
Structure Ph-CHF-COOEtThe C-F bond is stable but the ester linkage is susceptible to hydrolysis.[1]
Physical State Liquid (Colorless to pale yellow)Dispose of via liquid waste streams.[1]
Boiling Point ~84°C (at reduced pressure); >200°C (est.[1] atm)Low volatility at RT, but vapors can accumulate in headspaces.[1]
Flash Point >80°C (Estimated)Combustible. Keep away from open flames, but not "Highly Flammable" (Class IIIB).[1]
Primary Hazards Skin/Eye Irritant (H315, H319)PPE: Nitrile gloves and safety glasses are mandatory.[1]
Reactivity Hydrolyzes in basic/acidic mediaDo not mix with aqueous basic waste (e.g., NaOH traps).[1]

Scientist's Note: The presence of the fluorine atom at the alpha position increases the acidity of the alpha-proton and modifies the hydrolysis rate compared to non-fluorinated esters.[1] If this chemical degrades in a waste drum containing water, it can slowly release HF and ethanol, pressurizing the container.[1] Keep waste streams anhydrous.

Pre-Disposal Stabilization

If you have pure Ethyl 2-fluoro-2-phenylacetate, proceed directly to Section 4.[1] If the compound is part of a reaction mixture (e.g., excess reagent), follow this stabilization protocol:

  • Quenching (If Reactive):

    • If the waste contains unreacted fluorinating agents (like DAST or Deoxo-Fluor) used to synthesize the ester, these must be quenched first using standard protocols (typically slow addition to ice/bicarbonate) before adding to the solvent waste.[1]

    • Caution: Ensure the quench is neutral (pH 6-8) before combining with organic solvents to prevent acid-catalyzed hydrolysis of the ester.[1]

  • Phase Separation:

    • Never dispose of this compound in the aqueous waste stream.[1]

    • If an aqueous workup was performed, the ester will partition into the organic layer.[1] The aqueous layer should be checked for fluoride ions but is generally separate.[1]

The Disposal Workflow (Step-by-Step)

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines for halogenated organics.[1]

Step 1: Container Selection
  • Select: Amber glass or HDPE carboy.[1]

  • Avoid: Metal cans (unless lined), as free fluoride ions from potential hydrolysis can corrode metal over time.[1]

  • Verify: Ensure the container is rated for "Halogenated Solvents."[1][2]

Step 2: Transfer & Segregation
  • The Golden Rule: Do not mix with "Non-Halogenated" solvents (e.g., Acetone, Methanol, Hexane) unless the entire mixture is re-labeled as Halogenated.[1]

  • Why? Disposal facilities pay a premium to burn halogenated waste because it requires aggressive scrubbing.[1] Contaminating a non-halogenated drum with this fluorinated ester downgrades the entire drum, increasing disposal costs significantly.[1]

  • Technique: Use a dedicated funnel.[1] Do not overfill (leave 10% headspace for expansion).[1]

Step 3: Labeling

Fill out the Hazardous Waste Tag with the following specific details:

  • Chemical Name: Ethyl 2-fluoro-2-phenylacetate.[1][3][4][5]

  • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, Ethyl 2-fluoro-2-phenylacetate 10%").

  • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

Step 4: Storage & Pickup
  • Store in a Secondary Containment bin (polypropylene tray) to catch drips.[1]

  • Keep the cap tightly closed to prevent moisture ingress (which triggers hydrolysis).[1]

  • Schedule pickup within 90 days (or per your institution's satellite accumulation area rules).[1]

Visualizing the Logic: Waste Stream Decision Tree

The following diagram illustrates the critical decision points for segregating fluorinated esters.

DisposalWorkflow Start Waste: Ethyl 2-fluoro-2-phenylacetate IsPure Is the material Pure or in Solution? Start->IsPure AqueousCheck Is it mixed with Water/Aqueous layers? IsPure->AqueousCheck Mixture/Reaction Crude CombineHalo Combine in HALOGENATED Waste Stream IsPure->CombineHalo Pure Liquid SolutionCheck Is the solvent Halogenated? SolutionCheck->CombineHalo Yes (e.g., DCM, Chloroform) Downgrade Downgrade Non-Halo Solvent. Mark ENTIRE mix as HALOGENATED. SolutionCheck->Downgrade No (e.g., Ethyl Acetate, Hexane) AqueousCheck->SolutionCheck No (Organic only) SepPhase Perform Phase Separation. Discard Aqueous layer separately. AqueousCheck->SepPhase Yes SepPhase->SolutionCheck Organic Layer Downgrade->CombineHalo Final Destination

Figure 1: Decision logic for segregating fluorinated ester waste. Note that introducing even small amounts of fluorinated compound into a non-halogenated solvent stream necessitates reclassifying the entire volume as halogenated.

Emergency Contingencies

In the event of a spill or exposure, the fluorinated nature of the compound dictates specific responses.

  • Spill Cleanup:

    • Evacuate the immediate area if vapors are strong.[1]

    • Do NOT use water. Water can spread the organic ester and potentially initiate hydrolysis.[1]

    • Absorb with vermiculite, sand, or a commercial organic spill pad.[1]

    • Collect the solid waste into a wide-mouth jar and label as "Solid Debris with Halogenated Organics."

  • First Aid:

    • Skin Contact: Wash with soap and water for 15 minutes.[1] While this is not pure HF, the potential for hydrolysis suggests using Calcium Gluconate gel is unlikely to be necessary unless the compound was mixed with free HF, but standard irrigation is critical.

    • Eye Contact: Flush immediately for 15 minutes.[1][6][7] Seek medical attention.

References

  • PubChem. (n.d.).[1] Ethyl 2-fluoro-2-phenylacetate Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved October 26, 2023, from [Link][1]

  • American Chemical Society. (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. Retrieved October 26, 2023, from [Link]

Sources

Personal protective equipment for handling Ethyl 2-fluoro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling Ethyl 2-fluoro-2-phenylacetate

Executive Safety Summary & Risk Distinction

CRITICAL DISTINCTION: Do not confuse Ethyl 2-fluoro-2-phenylacetate (CAS: 584-30-5) with Ethyl Fluoroacetate (CAS: 459-72-3).[1]

  • Ethyl Fluoroacetate: A metabolic poison (Krebs cycle inhibitor) that is fatal in minute quantities.[1]

  • Ethyl 2-fluoro-2-phenylacetate: An

    
    -halo ester.[1] While the phenyl group provides steric bulk that likely mitigates the specific "suicide substrate" toxicity of simple fluoroacetates, it remains a potent alkylating agent , lachrymator , and severe irritant .
    

Core Hazard Profile:

  • Primary Risks: Severe eye irritation (lachrymatory), skin irritation, and respiratory tract inflammation.[1]

  • Secondary Risk: Potential for hydrolytic release of fluoride ions upon prolonged contact with moisture or biological media.[1]

  • GHS Classification (Derived): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.), H227 (Combustible Liquid).[1][2]

Mechanism of Hazard: The Chemical Logic

To select the correct PPE, we must understand the molecule's behavior.

  • Electrophilic Activation: The fluorine atom on the

    
    -carbon is highly electronegative.[1] This pulls electron density away from the carbonyl carbon, making the ester bond more susceptible to nucleophilic attack (hydrolysis) compared to non-fluorinated analogs (e.g., Ethyl Phenylacetate).[1]
    
  • Lachrymatory Potential:

    
    -Halo esters are classic lachrymators.[1] They alkylate TRPA1 channels in sensory nerves, causing intense stinging and tearing.[1] Standard safety glasses are insufficient; goggles are mandatory .[1]
    
  • Permeation Physics: Fluorinated organics often possess different solubility parameters than their hydrogenated counterparts.[1] They can permeate standard nitrile gloves faster than expected, necessitating a "Double-Glove" or "Laminate" protocol for extended handling.[1]

Personal Protective Equipment (PPE) Matrix

The following recommendations are based on permeation resistance data for halogenated esters.

PPE CategoryRecommendationTechnical Justification
Hand Protection Double Nitrile (min 5 mil outer) OR Silver Shield/Laminate (for spills)Fluorinated esters can degrade nitrile over time.[1] Double gloving creates a sacrificial outer layer and a visual indicator for breakthrough.[1] Laminate is required for immersion/spills.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield required if volume >50mL.[1] Safety glasses are insufficient due to vapor-phase lachrymatory effects.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)If hood is unavailable, a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.[1]
Body Defense Lab Coat (Poly/Cotton) + Chemical Apron Standard lab coats are porous.[1] An impervious apron prevents chest/lap absorption during transfer operations.[1]

Decision Logic: PPE Selection Workflow

This diagram illustrates the decision process for selecting PPE based on the scale of operation and potential exposure vectors.

PPE_Logic Start Start: Handling Ethyl 2-fluoro-2-phenylacetate Scale_Check Check Scale of Operation Start->Scale_Check Small_Scale Small Scale (< 50 mL) Scale_Check->Small_Scale Large_Scale Large Scale (> 50 mL) Scale_Check->Large_Scale Hood_Check Is Fume Hood Available? Small_Scale->Hood_Check Enhanced_PPE Enhanced Protocol: - Silver Shield Liners - Face Shield + Goggles - Chemical Apron Large_Scale->Enhanced_PPE Standard_PPE Standard Protocol: - Double Nitrile Gloves - Splash Goggles - Lab Coat Hood_Check->Standard_PPE Yes Resp_Req Respiratory Requirement: Full Face Respirator (OV/AG Cartridge) Hood_Check->Resp_Req No Enhanced_PPE->Hood_Check

Figure 1: PPE Selection Logic based on operational scale and engineering controls.

Operational Protocol: Step-by-Step

Phase 1: Pre-Operational Validation
  • Glove Integrity Test: Perform a pneumatic inflation test on your nitrile gloves.[1] Roll the cuff to trap air and squeeze; listen for leaks.[1] Pinholes are common in box-stored gloves and are dangerous with lachrymators.[1]

  • Quench Preparation: Prepare a beaker of 10% aqueous Sodium Carbonate (

    
    ) . This basic solution will rapidly hydrolyze the ester into non-volatile salts (phenylacetic acid/fluoride) in case of a small spill/wipe-down.[1]
    
Phase 2: Active Handling
  • Transfer: Always transfer liquids inside the fume hood. Keep the sash as low as possible (below chin level).[1]

  • Weighing: If weighing on an open balance:

    • Tare the vial with the cap on.[1]

    • Add liquid inside the hood.[1]

    • Cap tightly before moving back to the balance.[1]

    • Never weigh open vessels of lachrymators on a benchtop balance.

Phase 3: Waste & Disposal
  • Segregation: Do not mix with general organic solvents if possible.[1] Fluorinated waste often requires specific incineration protocols (high temperature) to prevent HF formation in the incinerator stack.[1]

  • Labeling: Label clearly as "Halogenated Organic Waste - Contains Fluorine."

Emergency Response Workflow

In the event of a spill, immediate action is required to prevent respiratory distress in the lab.[1]

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Alert Labmates) Spill->Evacuate Assess 2. Assess Volume Evacuate->Assess Minor Minor (< 10 mL) Inside Hood Assess->Minor Major Major (> 10 mL) Or Outside Hood Assess->Major Neutralize 3. Apply Absorbent Treat with 10% Na2CO3 Minor->Neutralize Hazmat 3. Seal Lab Call EHS/Hazmat Major->Hazmat Disposal 4. Bag Waste as Halogenated Solid Neutralize->Disposal

Figure 2: Emergency Response Logic for lachrymatory ester spills.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11335, Ethyl alpha-fluorophenylacetate.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450).[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.